1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid
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Overview
Description
1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid is a compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Similar compounds such as ab-fubinaca, an indazole synthetic cannabinoid, have been identified to act on the type-1 cannabinoid receptor (cb1r) .
Mode of Action
The compound likely undergoes electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds such as ab-fubinaca have been shown to produce metabolites in human hepatocytes and urine . Major metabolic pathways include terminal amide hydrolysis, acyl glucuronidation, and hydroxylation at the aminooxobutane moiety .
Pharmacokinetics
Similar compounds such as adb-fubinaca and amb-fubinaca are rapidly and extensively metabolized . They produce almost immediate effects (about 10 to 15 s after use) that last up to 60 min .
Result of Action
Similar compounds such as ab-fubinaca display full agonism of the cb1 receptor, which is responsible for their cardiovascular and neurological effects .
Action Environment
Safety data sheets for similar compounds suggest that they may be hygroscopic and may undergo hazardous reactions under certain conditions .
Biochemical Analysis
Biochemical Properties
It is known that the compound contains a fluorobenzyl group, which can participate in various biochemical reactions . The fluorine atom in the fluorobenzyl group can form strong bonds with other atoms, making it a potential participant in enzyme-substrate interactions .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It is known that benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Preparation Methods
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules . Industrial production methods may involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 1-(4-Fluorobenzyl)-2-oxo-5-indolinecarboxylic acid include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-Fluoroindole: Known for its antiviral and anticancer properties.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
What sets this compound apart is its unique combination of the fluorobenzyl group and the indolinecarboxylic acid core, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-3H-indole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-13-4-1-10(2-5-13)9-18-14-6-3-11(16(20)21)7-12(14)8-15(18)19/h1-7H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQUSGYAYQOFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)O)N(C1=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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